Azepan-2-yl(4-methoxyphenyl)methanol
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Overview
Description
Azepan-2-yl(4-methoxyphenyl)methanol is a chemical compound that features a seven-membered azepane ring attached to a methanol group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-2-yl(4-methoxyphenyl)methanol typically involves the reaction of azepane with 4-methoxybenzaldehyde under reductive conditions. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Azepan-2-yl(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde derivatives, while reduction can produce various alcohol or amine derivatives.
Scientific Research Applications
Azepan-2-yl(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-2-yl(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the methoxyphenyl group can enhance binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl(4-methoxyphenyl)methanone
- Azepan-1-yl(4-bromophenyl)methanone
Uniqueness
Azepan-2-yl(4-methoxyphenyl)methanol is unique due to the presence of the methanol group, which can participate in additional hydrogen bonding and interactions compared to its analogs. This structural feature can influence its reactivity and binding properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azepan-2-yl-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)14(16)13-5-3-2-4-10-15-13/h6-9,13-16H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVOWTORNJFDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCCCN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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